4-[4-(2-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]morpholine

Catalog No.
S3301438
CAS No.
1621375-63-0
M.F
C15H18N2O2S
M. Wt
290.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(2-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]m...

CAS Number

1621375-63-0

Product Name

4-[4-(2-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]morpholine

IUPAC Name

4-[4-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]morpholine

Molecular Formula

C15H18N2O2S

Molecular Weight

290.38

InChI

InChI=1S/C15H18N2O2S/c1-11-14(12-5-3-4-6-13(12)18-2)16-15(20-11)17-7-9-19-10-8-17/h3-6H,7-10H2,1-2H3

InChI Key

ZNABJPOKTINUIA-UHFFFAOYSA-N

SMILES

CC1=C(N=C(S1)N2CCOCC2)C3=CC=CC=C3OC

solubility

not available

4-[4-(2-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]morpholine is a compound characterized by its complex structure, which includes a morpholine ring and a thiazole moiety substituted with a methoxyphenyl group. The chemical formula of this compound is C15_{15}H18_{18}N2_2O1_1S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The morpholine ring contributes to the compound's potential biological activity, while the thiazole ring is known for its involvement in various

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones, which can alter the compound's reactivity and biological activity.
  • Reduction: Reduction reactions may target the thiazole ring or the methoxy group, potentially leading to different derivatives with varying properties.
  • Substitution Reactions: The morpholine nitrogen can undergo nucleophilic substitution reactions, which could be utilized in further synthetic applications.

4-[4-(2-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]morpholine exhibits notable biological activities. Compounds containing thiazole rings are often studied for their pharmacological properties, including:

  • Antimicrobial Activity: Thiazole derivatives have been reported to possess antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Anticancer Properties: Some thiazole-based compounds exhibit cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapy .
  • Enzyme Inhibition: This compound may interact with specific enzymes, potentially serving as an inhibitor for certain biological pathways.

The synthesis of 4-[4-(2-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]morpholine can be achieved through several methods:

  • Condensation Reactions: A common method involves the condensation of 2-methoxyphenyl derivatives with thiazole precursors in the presence of an acid catalyst.
  • Nucleophilic Substitution: Morpholine can be introduced into the thiazole structure via nucleophilic substitution reactions involving appropriate electrophiles.
  • Multi-step Synthesis: The synthesis may require multiple steps including protection/deprotection strategies and functional group transformations to achieve the desired final product .

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancer.
  • Agricultural Chemistry: Its antimicrobial properties could be explored for use in agricultural fungicides or pesticides.
  • Material Science: The unique structure may also find applications in developing new materials with specific electronic or optical properties.

Studies on 4-[4-(2-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]morpholine's interactions with biological targets are crucial for understanding its mechanism of action. Interaction studies typically involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific enzymes or receptors.
  • Cellular Uptake Studies: Evaluating how effectively the compound enters cells and its subsequent effects on cellular pathways.
  • Toxicology Assessments: Understanding the safety profile of the compound through toxicity studies in various biological models.

Similar Compounds

Several compounds share structural similarities with 4-[4-(2-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]morpholine. A comparison highlights its uniqueness:

Compound NameStructureKey Features
4-(Thiazol-5-yl)anilineThiazole + AnilineKnown for anticancer activity
2-MethylthiazoleSimple ThiazoleBasic structure used in various syntheses
Morpholino-thiazole derivativesMorpholine + ThiazoleExhibits diverse biological activities

XLogP3

3.1

Dates

Last modified: 08-19-2023

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